![molecular formula C13H22N2O2 B2820222 Tert-butyl 4-(prop-2-yn-1-yl)-1,4-diazepane-1-carboxylate CAS No. 2031258-67-8](/img/structure/B2820222.png)
Tert-butyl 4-(prop-2-yn-1-yl)-1,4-diazepane-1-carboxylate
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Overview
Description
Synthesis Analysis
The synthesis of similar compounds has been reported. For instance, the synthesis of “tert-butyl 4-(prop-2-yn-1-yl)piperidine-1-carboxylate” involves the reaction of tert-butyl 4-(bromomethyl) piperidine-1-carboxylate with lithium acetylide ethylenediamine complex in DMSO .Molecular Structure Analysis
The molecular structure of these compounds can be analyzed using their InChI codes. For example, the InChI code for “tert-butyl 4-(prop-2-yn-1-yl)oxane-4-carboxylate” is1S/C13H20O3/c1-5-6-13(7-9-15-10-8-13)11(14)16-12(2,3)4/h1H,6-10H2,2-4H3
. Similarly, the InChI code for “tert-Butyl 4-(prop-2-yn-1-yl)piperidine-1-carboxylate” is 1S/C13H21NO2/c1-5-6-11-7-9-14(10-8-11)12(15)16-13(2,3)4/h1,11H,6-10H2,2-4H3
. Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds can be inferred from their descriptions. For example, “tert-butyl 4-(prop-2-yn-1-yl)oxane-4-carboxylate” is a powder that is stored at room temperature . “tert-Butyl 4-(prop-2-yn-1-yl)piperidine-1-carboxylate” is a solid or viscous liquid that is stored in dry conditions at 2-8°C .Scientific Research Applications
- Organic Synthesis and Building Blocks Tert-butyl di(prop-2-yn-1-yl)carbamate serves as a versatile building block in organic synthesis. Its alkyne functionality allows it to participate in various coupling reactions beyond click chemistry. Researchers use it to construct complex molecules with diverse functional groups.
Medicinal Chemistry
Safety and Hazards
Mechanism of Action
Target of Action
The primary targets of “Tert-butyl 4-(prop-2-yn-1-yl)-1,4-diazepane-1-carboxylate” are currently unknown . This compound is structurally similar to other piperidine and piperazine derivatives, which are known to interact with various receptors and enzymes in the body .
Biochemical Pathways
The biochemical pathways affected by “Tert-butyl 4-(prop-2-yn-1-yl)-1,4-diazepane-1-carboxylate” are currently unknown .
Pharmacokinetics
Therefore, its impact on bioavailability is currently unknown .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of “Tert-butyl 4-(prop-2-yn-1-yl)-1,4-diazepane-1-carboxylate” is currently unknown .
properties
IUPAC Name |
tert-butyl 4-prop-2-ynyl-1,4-diazepane-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O2/c1-5-7-14-8-6-9-15(11-10-14)12(16)17-13(2,3)4/h1H,6-11H2,2-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAMXNDHEMRUQJQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCN(CC1)CC#C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 4-(prop-2-yn-1-yl)-1,4-diazepane-1-carboxylate |
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